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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Chlorophenoxy)aniline is a versatile diaryl ether amine that serves as a crucial building

block in the synthesis of various biologically active molecules. Its structural motif, characterized

by a substituted phenoxy group linked to an aniline ring, is a recurring feature in a range of

therapeutic agents. This technical guide explores the potential applications of 2-(4-
Chlorophenoxy)aniline in medicinal chemistry, with a primary focus on its role as a key

precursor in the synthesis of antipsychotic drugs, and as a scaffold for the development of

kinase inhibitors and other targeted therapies. This document provides a comprehensive

overview of its synthesis, physicochemical properties, and the biological activities of its

derivatives, supported by quantitative data, detailed experimental protocols, and pathway

visualizations.

Physicochemical Properties of 2-(4-
Chlorophenoxy)aniline
A foundational understanding of the physicochemical properties of 2-(4-
Chlorophenoxy)aniline is essential for its application in drug synthesis and design.
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Property Value Reference

CAS Number 2770-11-8 N/A

Molecular Formula C₁₂H₁₀ClNO N/A

Molecular Weight 219.67 g/mol N/A

Appearance Pale yellow solid N/A

Melting Point 45-50 °C N/A

Solubility

Moderately soluble in

methanol and acetone; limited

water solubility

N/A

Application in the Synthesis of Antipsychotic
Agents: The Case of Amoxapine
A significant application of 2-(4-Chlorophenoxy)aniline is as a key starting material in the

synthesis of Amoxapine, a dibenzoxazepine derivative used as an atypical antipsychotic and

antidepressant. Amoxapine functions as a dopamine and serotonin receptor antagonist.

Mechanism of Action of Amoxapine
Amoxapine exerts its therapeutic effects through a multi-target receptor binding profile. It acts

as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, a hallmark of

atypical antipsychotics. This dual antagonism is believed to contribute to its efficacy in treating

both the positive and negative symptoms of schizophrenia with a reduced risk of

extrapyramidal side effects compared to typical antipsychotics.[1][2] Additionally, Amoxapine

inhibits the reuptake of norepinephrine, which is responsible for its antidepressant properties.

[3]

Below is a simplified representation of the dopamine signaling pathway and the inhibitory

action of a D2 antagonist like Amoxapine.
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Dopamine D2 Receptor Signaling Inhibition by Amoxapine

Quantitative Biological Data for Amoxapine
The following table summarizes the receptor binding affinities and occupancy data for

Amoxapine, highlighting its profile as a potent antagonist at key neurotransmitter receptors.

Receptor
Binding Affinity
(Kd, nM)

Receptor
Occupancy (%) at
150 mg/day

Reference

Norepinephrine

Transporter (NET)
16 Not Reported [2]

Serotonin Transporter

(SERT)
58 Not Reported [2]

Dopamine D2

Receptor
Not Reported 63% [2]

Serotonin 5-HT2A

Receptor
Not Reported 98% [2]

Experimental Protocol: Synthesis of Amoxapine from 2-
(4-Chlorophenoxy)aniline Hydrochloride
The synthesis of Amoxapine from 2-(4-Chlorophenoxy)aniline hydrochloride is a multi-step

process.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b029517?utm_src=pdf-body-img
https://www.researchgate.net/figure/Fig-2-Chemical-structures-of-loxapine-and-amoxapine_fig1_272515948
https://www.researchgate.net/figure/Fig-2-Chemical-structures-of-loxapine-and-amoxapine_fig1_272515948
https://www.researchgate.net/figure/Fig-2-Chemical-structures-of-loxapine-and-amoxapine_fig1_272515948
https://www.researchgate.net/figure/Fig-2-Chemical-structures-of-loxapine-and-amoxapine_fig1_272515948
https://www.benchchem.com/product/b029517?utm_src=pdf-body
https://www.benchchem.com/product/b029517?utm_src=pdf-body
https://www.benchchem.com/product/b029517?utm_src=pdf-body
https://www.lookchem.com/Chempedia/Chemical-Technology/18504.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(4-Chlorophenoxy)aniline
Hydrochloride

Step 1:
Acylation

Ethyl 2-(4-chlorophenoxy)
-phenylcarbamate

 Ethyl chloroformate,
Pyridine Step 2:

Condensation

Ethyl 4-((2-(4-chlorophenoxy)
-phenyl)carbamoyl)

-piperazine-1-carboxylate

 N-Carbethoxypiperazine,
NaOCH3, Benzene Step 3:

Decarboxylation
& Cyclization

Amoxapine
 P2O5, POCl3

Click to download full resolution via product page

Synthetic Workflow for Amoxapine

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)phenylcarbamate

In a suitable reaction vessel, dissolve 2-(4-Chlorophenoxy)aniline hydrochloride in pyridine

and ether.

Cool the solution in an ice bath.

Add ethyl chlorocarbonate dropwise to the cooled solution with continuous stirring.

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup to remove pyridine hydrochloride and isolate

the crude product.

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-

chlorophenoxy)phenylcarbamate.

Step 2: Synthesis of Ethyl 4-((2-(4-chlorophenoxy)phenyl)carbamoyl)piperazine-1-carboxylate

In a dry reaction flask under an inert atmosphere, dissolve ethyl 2-(4-

chlorophenoxy)phenylcarbamate and N-carbethoxypiperazine in anhydrous benzene.

Add a strong base, such as sodium methoxide (NaOCH₃), to the mixture.

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

After the reaction is complete, cool the mixture and quench with a suitable reagent.

Perform an extractive workup to isolate the crude product.
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Purify the product via column chromatography to obtain ethyl 4-((2-(4-

chlorophenoxy)phenyl)carbamoyl)piperazine-1-carboxylate.

Step 3: Synthesis of Amoxapine (Decarboxylation and Cyclization)

To a reaction vessel, add the purified product from Step 2.

Add phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

Reflux the mixture until the reaction is complete as indicated by TLC.

Carefully quench the reaction mixture with ice water.

Basify the aqueous solution and extract the product with an organic solvent.

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude Amoxapine by recrystallization or column chromatography.

Potential Application as a Scaffold for Kinase
Inhibitors
The diaryl ether aniline scaffold, of which 2-(4-Chlorophenoxy)aniline is a prime example, is

recognized as a "privileged structure" in medicinal chemistry, particularly for the design of

protein kinase inhibitors. These inhibitors are crucial in oncology as they can target the

dysregulated signaling pathways that drive cancer cell proliferation and survival.

Rationale for Kinase Inhibitor Design
The structural features of 2-(4-Chlorophenoxy)aniline make it an attractive starting point for

developing kinase inhibitors:

Hinge Binding: The aniline nitrogen can form crucial hydrogen bonds with the hinge region of

the kinase ATP-binding pocket.

Hydrophobic Interactions: The two aromatic rings can occupy hydrophobic pockets within the

active site, enhancing binding affinity.
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Vectors for Modification: The scaffold provides multiple sites for chemical modification to

optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of similar diaryl ether anilines, such as 4-anilinoquinazolines and 2-substituted

aniline pyrimidines, have shown potent inhibitory activity against various kinases, including

Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor

(VEGFR), Mer, and c-Met.

Illustrative Biological Data for Structurally Related
Kinase Inhibitors
While specific data for kinase inhibitors directly derived from 2-(4-Chlorophenoxy)aniline is

limited in the public domain, the following table presents data for analogous 4-

anilinoquinazoline and 2-substituted aniline pyrimidine derivatives to illustrate the potential of

this scaffold.

Compound Class Target Kinase(s) Example IC₅₀ (nM) Reference

4-Anilinoquinazoline

derivatives
EGFR, VEGFR-2

10a: EGFR (2.1),

VEGFR-2 (4.3)
N/A

2-Substituted aniline

pyrimidine derivatives
Mer, c-Met

18c: Mer (18.5), c-Met

(33.6)
N/A

Conceptual Experimental Workflow for Kinase Inhibitor
Evaluation
The following diagram outlines a general workflow for the synthesis and evaluation of novel

kinase inhibitors based on the 2-(4-Chlorophenoxy)aniline scaffold.
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Workflow for Kinase Inhibitor Development

Potential Application in Developing Neuropeptide Y
(NPY) Y1 Receptor Antagonists
The (4-chlorophenoxy)methyl moiety, which is structurally related to 2-(4-
Chlorophenoxy)aniline, has been incorporated into benzimidazole derivatives that act as
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selective Neuropeptide Y (NPY) Y1 receptor antagonists. These compounds have potential

therapeutic applications in the treatment of obesity.

Illustrative Biological Data for Structurally Related NPY
Y1 Receptor Antagonists
The following table presents the binding affinity of a benzimidazole derivative incorporating a

(4-chlorophenoxy)methyl group.

Compound Target Receptor
Binding Affinity (Ki,
µM)

Reference

Benzimidazole 56 NPY Y1 0.0017 [5]

Conclusion
2-(4-Chlorophenoxy)aniline is a valuable and versatile chemical intermediate with significant

potential in medicinal chemistry. Its established role in the synthesis of the atypical

antipsychotic Amoxapine highlights its importance in developing treatments for central nervous

system disorders. Furthermore, its core diaryl ether aniline structure serves as a promising

scaffold for the design of novel kinase inhibitors for cancer therapy and other targeted agents

like NPY Y1 receptor antagonists. The synthetic accessibility and the potential for diverse

chemical modifications make 2-(4-Chlorophenoxy)aniline a molecule of high interest for

further exploration in drug discovery and development programs. This guide provides a

foundational resource for researchers aiming to leverage the potential of this compound in

creating next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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